molecular formula C10H19NO4 B3370577 tert-butyl N-[(3S,4R)-3-hydroxytetrahydropyran-4-yl]carbamate CAS No. 445480-33-1

tert-butyl N-[(3S,4R)-3-hydroxytetrahydropyran-4-yl]carbamate

Cat. No.: B3370577
CAS No.: 445480-33-1
M. Wt: 217.26
InChI Key: KWKVNKDJIRDXRH-HTQZYQBOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-[(3S,4R)-3-hydroxytetrahydropyran-4-yl]carbamate (CAS: 2408937-23-3) is a chiral carbamate derivative featuring a tetrahydropyran (oxane) ring system. Its molecular formula is C₁₀H₁₉NO₄, with a molecular weight of 217.26 g/mol . The compound is characterized by a hydroxyl group at the 3-position and a tert-butyl carbamate group at the 4-position of the tetrahydropyran ring, with stereochemical configuration (3S,4R). It is commercially available in purities ranging from 95% to 97% and is primarily utilized in pharmaceutical research as a synthetic intermediate, particularly in the development of bioactive molecules .

Properties

IUPAC Name

tert-butyl N-[(3S,4R)-3-hydroxyoxan-4-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4/c1-10(2,3)15-9(13)11-7-4-5-14-6-8(7)12/h7-8,12H,4-6H2,1-3H3,(H,11,13)/t7-,8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWKVNKDJIRDXRH-HTQZYQBOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCOCC1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCOC[C@H]1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

445480-33-1
Record name rac-tert-butyl N-[(3R,4S)-3-hydroxyoxan-4-yl]carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(3S,4R)-3-hydroxytetrahydropyran-4-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable hydroxytetrahydropyran derivative. One common method involves the use of tert-butyl chloroformate as a reagent, which reacts with the hydroxytetrahydropyran derivative under basic conditions to form the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Hydrolysis of the Carbamate Group

The tert-butyl carbamate (Boc) group undergoes hydrolysis under acidic or basic conditions to yield the corresponding amine and tert-butanol. This reaction is critical for deprotection in multistep syntheses.

Acidic Hydrolysis :

  • Conditions : HCl in dioxane or trifluoroacetic acid (TFA) in dichloromethane at 0–25°C.

  • Products : The amine hydrochloride salt and tert-butanol.

  • Mechanism : Protonation of the carbonyl oxygen enhances electrophilicity, followed by nucleophilic attack by water and cleavage of the Boc group.

Basic Hydrolysis :

  • Conditions : Aqueous NaOH in THF/water mixtures at elevated temperatures (50–70°C).

  • Products : Free amine and tert-butanol.

  • Monitoring : Reaction progress is tracked via thin-layer chromatography (TLC) or NMR spectroscopy.

Ring-Opening Reactions

The tetrahydropyran ring may undergo acid-catalyzed ring-opening under harsh conditions (e.g., concentrated H₂SO₄), but such transformations are not explicitly documented for this compound.

Comparative Reaction Table

Reaction TypeConditionsProductsKey Citations
Acidic Boc DeprotectionHCl (gaseous) in dioxane, 25°CAmine hydrochloride + tert-butanol
Basic Boc DeprotectionNaOH (aq.)/THF, 50–70°CFree amine + tert-butanol
Hydroxyl ProtectionTBSCl, imidazole, DMFSilyl-protected derivative (inferred)

Stability and Reactivity Considerations

  • Thermal Stability : Stable at room temperature but degrades under prolonged exposure to strong acids/bases.

  • Stereochemical Integrity : The (3S,4R) configuration remains intact during most reactions, crucial for maintaining enantioselectivity in drug candidates .

Scientific Research Applications

Scientific Research Applications

1. Enzyme Interactions

This compound serves as a useful probe for studying enzyme interactions and metabolic pathways. Its structural features allow for specific binding to enzyme active sites, enhancing binding affinity and specificity. The hydrolysis of the carbamate group in vivo can release active compounds that may exhibit therapeutic effects .

2. Drug Development

Due to its ability to modulate enzyme activity through specific binding interactions, tert-butyl N-[(3S,4R)-3-hydroxytetrahydropyran-4-yl]carbamate has potential applications in drug development. The hydroxyl group on the tetrahydropyran ring can form hydrogen bonds with enzyme active sites, facilitating enhanced interaction and specificity .

3. Chemical Biology

In chemical biology, the compound's reactivity allows it to be utilized in synthesizing biologically active molecules. Its structural characteristics make it an attractive candidate for developing new therapeutic agents .

Case Studies

  • Enzyme Inhibition Studies : Research has demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways. Studies showed that it effectively binds to the active site of target enzymes, providing insights into potential therapeutic applications.
  • Therapeutic Development : In drug discovery projects, this compound has been explored for its potential as a lead compound due to its favorable binding characteristics and metabolic stability. Its ability to release active metabolites upon hydrolysis makes it a candidate for further development in pharmacology .

Mechanism of Action

The mechanism of action of tert-butyl N-[(3S,4R)-3-hydroxytetrahydropyran-4-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can undergo hydrolysis to release the active form of the compound, which then interacts with its target. The hydroxyl group can form hydrogen bonds with the active site of enzymes, enhancing binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Variations

The following table summarizes critical differences between the target compound and its analogs:

Compound Name CAS Number Ring System Substituents Stereochemistry Molecular Formula Molecular Weight (g/mol) Key Applications
tert-Butyl N-[(3S,4R)-3-hydroxytetrahydropyran-4-yl]carbamate (Target) 2408937-23-3 Tetrahydropyran 3-OH, 4-NHBoc (3S,4R) C₁₀H₁₉NO₄ 217.26 Drug intermediates, chiral scaffolds
tert-Butyl N-[(3R,4S)-3-hydroxypiperidin-4-yl]carbamate 724787-35-3 Piperidine 3-OH, 4-NHBoc (3R,4S) C₁₀H₂₀N₂O₃ 216.28 Peptide mimics, kinase inhibitors
tert-Butyl N-[(3S,4R)-3-fluoropiperidin-4-yl]carbamate 1434126-99-4 Piperidine 3-F, 4-NHBoc (3S,4R) C₁₀H₁₉FN₂O₂ 218.27 Fluorinated drug candidates
tert-Butyl N-[(3S,4R)-4-fluoropyrrolidin-3-yl]carbamate 1033718-89-6 Pyrrolidine 4-F, 3-NHBoc (3S,4R) C₉H₁₆FN₂O₂ 203.24 CNS-targeting molecules
tert-Butyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate 1330069-67-4 Cyclopentane 2-OH, 1-NHBoc (1R,2S) C₁₀H₁₉NO₃ 201.27 Conformationally constrained analogs
tert-Butyl N-[(3R,4R)-3-hydroxytetrahydropyran-4-yl]carbamate (Stereoisomer) Not specified Tetrahydropyran 3-OH, 4-NHBoc (3R,4R) C₁₀H₁₉NO₄ 217.26 Comparative stereochemical studies
Detailed Comparative Analysis

Ring System and Substituent Effects

  • Tetrahydropyran vs. Piperidine/Pyrrolidine/Cyclopentane: The tetrahydropyran ring in the target compound contains an oxygen atom, enhancing its polarity and hydrogen-bonding capacity compared to piperidine (N-containing) or cyclopentane (all-carbon) analogs . This makes the target compound more hydrophilic, influencing solubility and membrane permeability in drug design. Pyrrolidine analogs (e.g., CAS 1033718-89-6) feature a smaller 5-membered ring, increasing ring strain and conformational rigidity, which may improve binding specificity in enzyme inhibitors .

Functional Group Modifications

  • Hydroxyl vs. Fluorine Substitution: The 3-OH group in the target compound serves as a hydrogen-bond donor, critical for interactions with biological targets. In contrast, fluorinated analogs (e.g., CAS 1434126-99-4) replace -OH with -F, reducing hydrogen-bonding but enhancing electronegativity and metabolic stability . Fluorinated derivatives are often prioritized in medicinal chemistry for their ability to modulate pKa, lipophilicity, and bioavailability .

Stereochemical Considerations

  • The (3S,4R) configuration of the target compound distinguishes it from stereoisomers like (3R,4R)-tetrahydropyran analogs (e.g., CAS unspecified in ). Such stereochemical differences can drastically alter binding affinities; for example, (3R,4R) isomers may exhibit reduced activity in chiral environments like enzyme active sites .

Pricing and Availability

  • The target compound is priced at $221–$878 per gram (95% purity), reflecting its complex synthesis and chiral purity requirements . In contrast, simpler analogs like 2-cyanopyridine cost $8–$10 per gram, while fluorinated piperidines (e.g., CAS 1434126-99-4) are likely more expensive due to specialized fluorination steps .

Biological Activity

tert-butyl N-[(3S,4R)-3-hydroxytetrahydropyran-4-yl]carbamate (CAS Number: 2408937-23-3) is a compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H19NO4
  • Molecular Weight : 217.26 g/mol
  • Purity : ≥ 97%

The biological activity of this compound is primarily attributed to its structural features that allow it to interact with various biological targets. Preliminary studies suggest that this compound may exhibit inhibitory effects on certain enzymes involved in metabolic pathways, particularly those related to lipid metabolism and neuroprotection.

Enzyme Inhibition

Research indicates that compounds similar to this compound may act as inhibitors of:

  • β-secretase : Preventing the aggregation of amyloid-beta peptides associated with Alzheimer's disease.
  • Acetylcholinesterase : Enhancing cholinergic signaling which is often diminished in neurodegenerative conditions .

Neuroprotective Effects

A study explored the neuroprotective properties of similar carbamate derivatives in models of oxidative stress induced by amyloid-beta. The results demonstrated that these compounds could enhance cell viability and reduce oxidative damage in astrocytes, suggesting a potential therapeutic role in neurodegenerative diseases .

Lipid Metabolism Modulation

In vitro studies have shown that related compounds can significantly alter lipid metabolism in renal cells. For instance, the inhibition of de novo lipogenesis was observed, which could have implications for metabolic disorders .

Case Study 1: Neuroprotection Against Amyloid-Beta

In a controlled laboratory setting, this compound was tested for its ability to protect astrocytes from amyloid-beta toxicity. Results indicated a notable increase in cell viability when treated with the compound alongside amyloid-beta compared to controls .

Case Study 2: Impact on Lipid Accumulation

Another study assessed the effects of similar compounds on lipid accumulation in human kidney cells (HK-2). The findings revealed that exposure to these compounds led to a significant reduction in lipid accumulation and alterations in gene expression related to lipid metabolism .

Data Tables

Property Value
Molecular FormulaC10H19NO4
Molecular Weight217.26 g/mol
Purity≥ 97%
CAS Number2408937-23-3
Biological Activity Effect Observed
NeuroprotectionIncreased cell viability
Lipid metabolism modulationReduced lipid accumulation

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing tert-butyl N-[(3S,4R)-3-hydroxytetrahydropyran-4-yl]carbamate, and how can stereochemical purity be ensured?

  • Methodological Answer : Synthesis typically involves carbamate protection of the hydroxyl group using Boc anhydride under basic conditions. For stereochemical control, chiral starting materials (e.g., enantiopure tetrahydropyran derivatives) are critical. Reaction progress can be monitored via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane). Purification via column chromatography (silica gel, gradient elution) ensures removal of diastereomeric impurities. NMR (e.g., coupling constants in 1^1H spectra) and chiral HPLC validate stereochemical integrity .

Q. How should this compound be handled and stored to maintain stability?

  • Methodological Answer : Store at 2–8°C under inert gas (argon/nitrogen) to prevent hydrolysis of the carbamate group. Avoid exposure to strong acids/bases, which may cleave the Boc protecting group. Stability tests under accelerated conditions (40°C/75% RH for 14 days) can assess degradation pathways. Use desiccants in storage containers to minimize moisture absorption .

Q. What analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR confirm regiochemistry and stereochemistry. Key signals include tert-butyl protons (δ ~1.4 ppm) and carbamate carbonyl (δ ~155–160 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., calculated [M+H]+^+ = 245.15) .
  • X-ray Crystallography : Resolves absolute configuration for ambiguous stereocenters .

Q. Are there known toxicity or safety risks associated with this compound?

  • Methodological Answer : While specific toxicity data are limited, structurally similar carbamates may cause respiratory or skin irritation. Conduct acute toxicity assays (e.g., OECD 423) in vitro before in vivo studies. Use PPE (gloves, lab coat, goggles) and fume hoods during handling .

Advanced Research Questions

Q. How does the stereochemistry at the 3S,4R positions influence biological activity in protease inhibition studies?

  • Methodological Answer : The 3S,4R configuration aligns with active-site binding motifs in proteases (e.g., β-secretase). Comparative assays using enantiomeric pairs can quantify activity differences. Molecular docking simulations (e.g., AutoDock Vina) predict binding affinities, validated by IC50_{50} measurements via fluorogenic substrate assays .

Q. What strategies optimize reaction yields in multi-step syntheses involving this intermediate?

  • Methodological Answer :

  • Stepwise Monitoring : Use inline IR spectroscopy to track Boc deprotection (disappearance of carbonyl stretch at ~1740 cm1^{-1}).
  • Catalysis : Employ palladium-catalyzed coupling for downstream functionalization (e.g., Suzuki-Miyaura) .
  • Yield Data : Typical yields range from 60–75% for carbamate formation, improving to >85% with optimized stoichiometry (1.2 eq Boc anhydride, 1.5 eq DMAP) .

Q. How can discrepancies in NMR data for diastereomeric impurities be resolved?

  • Methodological Answer : Overlapping signals (e.g., tetrahydropyran protons) may require 2D NMR (COSY, HSQC) for assignment. For trace impurities (<5%), LC-MS with charged aerosol detection (CAD) enhances sensitivity. Compare experimental data with computed NMR shifts (e.g., ACD/Labs or Gaussian DFT) .

Q. What are the challenges in scaling up this compound for preclinical studies?

  • Methodological Answer :

  • Purification : Replace column chromatography with recrystallization (e.g., ethyl acetate/hexane) for scalability.
  • Process Safety : Conduct DSC/TGA to identify exothermic decomposition risks (>200°C).
  • Regulatory Compliance : Ensure batch-to-batch consistency via qNMR and ICH stability guidelines .

Q. How does the compound behave under photolytic or oxidative stress conditions?

  • Methodological Answer : Expose to UV light (254 nm) or H2O2\text{H}_2\text{O}_2 (3% w/v) for 24 hours. Analyze degradation products via UPLC-PDA-ELSD. Carbamate cleavage and tetrahydropyran ring oxidation are common pathways. Stabilizers like BHT (0.1% w/w) mitigate radical-mediated degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl N-[(3S,4R)-3-hydroxytetrahydropyran-4-yl]carbamate
Reactant of Route 2
Reactant of Route 2
tert-butyl N-[(3S,4R)-3-hydroxytetrahydropyran-4-yl]carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.